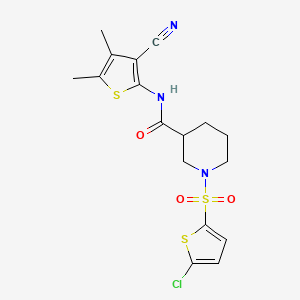

![molecular formula C20H16ClN3O4 B2502889 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941884-62-4](/img/structure/B2502889.png)

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxylic acid derivatives and hydrazide derivatives with various substituents on the benzene ring. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is described, which includes the introduction of chloro, hydroxyl, and nitro substituents . Similarly, the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves reactions with sodium nitrite to introduce a nitroso group and subsequent reactions to form azo dyes and hydrazone-type derivatives . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.

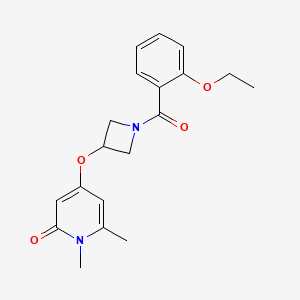

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis and molecular modeling. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using X-ray diffraction . Additionally, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined and analyzed, revealing intermolecular hydrogen bonds and C=H...O interactions . These techniques could be applied to determine the molecular structure of "1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving carboxylic acid derivatives. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite to afford a nitroso group-containing compound, and the condensation of hydrazide with aromatics and carboaldehydes to form hydrazone-type derivatives . These reactions indicate the reactivity of the carboxylic acid moiety and its derivatives, which could be relevant for understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide", they do provide information on the properties of structurally related compounds. For instance, the antioxidant activity of certain derivatives was screened, and some compounds were identified as potent antioxidants . The antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives was also evaluated, with some derivatives exhibiting high antibacterial activity . These findings suggest that the compound may also possess biological activities that could be explored further.

Applications De Recherche Scientifique

Hydrogen Bonding in Anticonvulsant Enaminones

The molecule exhibits notable properties in the context of hydrogen bonding within anticonvulsant enaminones. The study by Kubicki, Bassyouni, & Codding (2000) discusses the crystal structures of related compounds, highlighting the significance of hydrogen bonding and molecular conformation in pharmacologically active compounds (Kubicki, Bassyouni, & Codding, 2000).

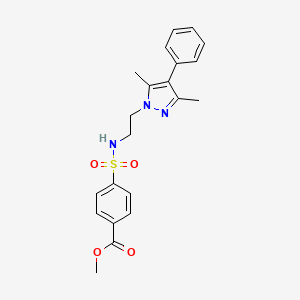

Synthesis and Evaluation as CNS Active Agents

A related study by Thomas, Nanda, Kothapalli, & Hamane (2016) explores the synthesis and pharmacological evaluation of compounds structurally similar to 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide. This research suggests potential applications in treating depression and enhancing cognitive function, highlighting the central nervous system (CNS) activity of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Crystal Structure Characterization

The work of Guo, Zhang, & Xia (2015) focuses on the synthesis and structural analysis of a similar compound, which provides insights into the molecular configuration and intermolecular interactions, crucial for understanding the biological activities and potential applications of such molecules (Guo, Zhang, & Xia, 2015).

Antimicrobial Properties

Research conducted by Akbari et al. (2008) on related compounds demonstrates their potential as antimicrobial agents. This study underscores the importance of structural characteristics in determining the efficacy of such compounds against various microbial strains (Akbari et al., 2008).

Chemical Synthesis and Reactivity

Kinoshita, Takeuchi, Kondoh, & Furukawa (1989) investigate the reactivity of related compounds, providing valuable insights into the chemical synthesis and potential applications of derivatives of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYDONFBBRYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)

![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)

![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)

![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)

![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)